GSPT1 Degrader-2: A Deep Dive into its Discovery and Synthesis
GSPT1 Degrader-2: A Deep Dive into its Discovery and Synthesis
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of GSPT1 degrader-2, a potent and orally active molecular glue degrader of the G1 to S phase transition 1 (GSPT1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
GSPT1 degrader-2, also known as Compound 210, has emerged as a significant molecule in the landscape of cancer therapeutics. Its ability to selectively induce the degradation of GSPT1, a key protein in translation termination, offers a promising avenue for the treatment of various cancers. This guide will detail the discovery process, synthetic route, and key biological data associated with this compound.
Discovery of GSPT1 Degrader-2
The discovery of GSPT1 degrader-2 is rooted in the broader effort to identify novel molecular glue degraders. These small molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The primary approach for identifying such degraders often involves phenotypic screening of compound libraries.
The discovery of GSPT1 degraders, including compounds structurally related to GSPT1 degrader-2, has been detailed in patent literature, specifically in patent WO2022152822. The general workflow for the discovery of these molecular glues is outlined below.
Synthesis of GSPT1 Degrader-2 (Compound 210)
The synthesis of GSPT1 degrader-2 is detailed in patent WO2022152822. The following is a representative synthetic scheme.
Note: The detailed, step-by-step experimental protocol for the synthesis of GSPT1 degrader-2 (Compound 210) is proprietary information contained within patent WO2022152822 and is not publicly available in a format that can be reproduced here. The general steps would involve the coupling of key intermediates, followed by purification and characterization. Researchers are directed to the aforementioned patent for the precise synthetic details.
Mechanism of Action
GSPT1 degrader-2 functions as a molecular glue to induce the degradation of GSPT1. The proposed mechanism of action involves the formation of a ternary complex between the degrader molecule, the E3 ubiquitin ligase Cereblon (CRBN), and the GSPT1 protein. This proximity induces the polyubiquitination of GSPT1 by the CRL4CRBN complex, marking it for degradation by the proteasome.
Quantitative Data
The following table summarizes the key quantitative data for GSPT1 degrader-2 (Compound 210) as reported in the available literature.
| Parameter | Value | Cell Line | Reference |
| DC50 | < 30 nM | Not Specified | [1] |
DC50 : The half-maximal degradation concentration, representing the concentration of the degrader at which 50% of the target protein is degraded.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of GSPT1 degrader-2 are described within patent WO2022152822. The following provides a general outline of the key assays employed.
Cell Viability Assay
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Objective: To determine the anti-proliferative activity of the compound.
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Methodology:
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Seed cancer cell lines in 96-well plates.
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Treat cells with a serial dilution of GSPT1 degrader-2 for a specified period (e.g., 72 hours).
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Assess cell viability using a commercially available reagent (e.g., CellTiter-Glo®).
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Measure luminescence to determine the number of viable cells.
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Calculate IC50 values from the dose-response curves.
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Western Blotting for GSPT1 Degradation
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Objective: To quantify the degradation of GSPT1 protein.
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Methodology:
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Treat cells with various concentrations of GSPT1 degrader-2 for a defined time (e.g., 4, 8, 24 hours).
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Lyse the cells and quantify total protein concentration.
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Separate proteins by SDS-PAGE and transfer to a membrane.
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Probe the membrane with primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin).
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Incubate with a secondary antibody and detect the signal.
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Quantify band intensities to determine the extent of GSPT1 degradation and calculate DC50 and Dmax (maximum degradation) values.
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Ternary Complex Formation Assay
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Objective: To confirm the molecular glue mechanism by detecting the formation of the degrader-CRBN-GSPT1 complex.
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Methodology:
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Co-immunoprecipitation (Co-IP):
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Treat cells with GSPT1 degrader-2.
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Lyse cells and immunoprecipitate CRBN or GSPT1 using specific antibodies.
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Perform western blotting on the immunoprecipitated proteins to detect the presence of the other components of the ternary complex.
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Biophysical Assays (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC):
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Utilize purified recombinant proteins (CRBN, GSPT1) and the degrader.
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Measure the binding affinities and kinetics of the binary and ternary complexes.
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Conclusion
GSPT1 degrader-2 (Compound 210) represents a potent and orally bioavailable molecular glue degrader with significant potential for the treatment of cancer. Its discovery through phenotypic screening and subsequent optimization has led to a compound that effectively induces the degradation of GSPT1 via a CRBN-dependent mechanism. The data presented in this whitepaper, primarily derived from patent literature, underscores the promise of this therapeutic approach. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of GSPT1 degrader-2.
